molecular formula C60H67F3N10O11 B1678482 パシレチド CAS No. 396091-73-9

パシレチド

カタログ番号 B1678482
CAS番号: 396091-73-9
分子量: 1161.2 g/mol
InChIキー: REVVFYZEISKUMT-QKXVGOHISA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Pasireotide is a synthetic long-acting cyclic hexapeptide with somatostatin-like activity . It is marketed as a diaspartate salt called Signifor, which is used in the treatment of Cushing’s disease . It is used to treat Cushing’s disease in adults who cannot have surgery or have failed surgery . Pasireotide injection is also used for the treatment of acromegaly (a growth hormone disorder) in patients who cannot be treated with surgery .


Synthesis Analysis

The liquid-phase total synthesis of pasireotide, an 18-membered cyclic hexapeptide, was achieved by the 3 + 2 + 1 strategy, and the Pro1-Phe6 peptide bond was selected as the final cyclization position . Two key fragments were simply synthesized using N,O-bis(trimethylsilyl)acetamide N-hydroxysuccinimide ester (BSA NHS) as coupling agents .


Molecular Structure Analysis

Pasireotide is a six-membered homodetic cyclic peptide composed from L-phenylglycyl, D-tryptophyl, L-lysyl, O-benzyl-L-tyrosyl, L-phenylalanyl and modified L-hydroxyproline residues joined in sequence . Its molecular formula is C58H66N10O9 . The high resolution mass spectrometry (HRMS) of pasireotide displayed a protonated molecular ion peak [M + H] + at m/z 1047.5094, corresponding to the molecular formula C58H67N10O9 .


Chemical Reactions Analysis

The synthesis of pasireotide involves a 3 + 2 + 1 strategy, and the Pro1-Phe6 peptide bond was selected as the final cyclization position . Two key fragments were simply synthesized using N,O-bis(trimethylsilyl)acetamide/N-hydroxysuccinimide ester (BSA/NHS) as coupling agents .


Physical And Chemical Properties Analysis

Pasireotide has a molecular weight of 1047.2 g/mol . It is a six-membered homodetic cyclic peptide composed from L-phenylglycyl, D-tryptophyl, L-lysyl, O-benzyl-L-tyrosyl, L-phenylalanyl and modified L-hydroxyproline residues joined in sequence .

科学的研究の応用

下垂体性巨人症の治療

パシレチドは、下垂体性巨人症において、第一世代のSRLよりも臨床的により効果的であることが示唆されている、新規のマルチレセプター標的ソマトスタチン受容体リガンド(SRL)です . これは、タイプ2よりもソマトスタチン受容体タイプ5に対して高い親和性を特徴としています . ある研究では、治療開始後12か月以内に、患者の70.4%が正常なIGF-Iレベルを達成しました .

クッシング症候群の治療

パシレチドは、クッシング症候群の治療に有効であることが判明しています . 下垂体性巨人症とクッシング症候群の両方の治療のために、長期間作用型の徐放性パシレチドの月1回筋肉内投与製剤が承認されています .

下垂体腫瘍サイズへの影響

パシレチド療法は、治療開始後12か月で腫瘍最大径を有意に減少させることが観察されています . その後も減少が認められ、治療開始後36か月で、患者の41.2%が有意な減少(ベースライン測定の25%超)を達成しました .

血糖・インスリンプロフィールへの影響

パシレチド療法開始後最初の6か月で、空腹時血糖値が有意に上昇しました . パシレチド治療開始後36か月における糖尿病の有病率は、ベースラインと比較して有意に増加しました 。ただし、グリコヘモグロビンレベルは正常範囲内でした .

脂質プロフィールへの影響

パシレチド療法は、特に治療開始後最初の12か月で、HDLを増加させ、トリグリセリドレベルを低下させることで、脂質プロフィールを改善することが判明しています .

その他の可能な治療用途

パシレチドのその他の可能な治療用途が検討されています . しかし、これらの潜在的な用途を完全に理解するためには、さらなる研究が必要です。

作用機序

Pasireotide activates a broad spectrum of somatostatin receptors, exhibiting a much higher binding affinity for somatostatin receptors 1, 3, and 5 than octreotide in vitro, as well as a comparable binding affinity for somatostatin receptor 2 . The binding and activation of the somatostatin receptors cause inhibition of ACTH secretion and results in reduced cortisol secretion in Cushing’s disease patients .

Safety and Hazards

Pasireotide is associated with hyperglycemia-related adverse events . Most patients presented hyperglycemic events, including 63.2% of patients with normal glucose before treatment . Other adverse events were similar to those associated with other somatostatin analogues . Safety data sheets recommend avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

将来の方向性

Pasireotide provided clinical benefit and was well tolerated for more than 11 years of treatment in acromegaly patients, most of whom were resistant to first-generation SRLs . Future studies should identify factors predicting better clinical response to pasireotide .

特性

{ "Design of the Synthesis Pathway": "The synthesis pathway of Pasireotide involves the condensation of two amino acids, L-cysteine and L-phenylalanine, followed by acylation and deprotection steps.", "Starting Materials": [ "L-cysteine", "L-phenylalanine", "Benzyl bromide", "N,N'-carbonyldiimidazole", "Triethylamine", "Tetrahydrofuran", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Sodium bicarbonate", "Sodium chloride", "Water" ], "Reaction": [ "Protection of the carboxylic acid group of L-cysteine using benzyl bromide and N,N'-carbonyldiimidazole in tetrahydrofuran.", "Coupling of the protected L-cysteine with L-phenylalanine using N,N'-carbonyldiimidazole and triethylamine in tetrahydrofuran.", "Deprotection of the benzyl group using methanol and hydrochloric acid.", "Acetylation of the amino group using acetic anhydride and triethylamine in tetrahydrofuran.", "Deprotection of the tert-butyloxycarbonyl group using hydrochloric acid.", "Purification of the crude product using column chromatography with a solvent system of methanol and water.", "Neutralization of the product using sodium bicarbonate.", "Salt formation using hydrochloric acid and sodium chloride.", "Final purification of the product using recrystallization with methanol and water." ] }

Pasireotide activates a broad spectrum of somatostatin receptors, exhbiting a much higher binding affinity for somatostatin receptors 1, 3, and 5 than octreotide in vitro, as well as a comparable binding affinity for somatostatin receptor 2. The binding and activation of the somatostatin receptors causes inhibition of ACTH secretion and results in reduced cortisol secretion in Cushing's disease patients. Also this agent is more potent than somatostatin in inhibiting the release of human growth hormone (HGH), glucagon, and insulin.

CAS番号

396091-73-9

分子式

C60H67F3N10O11

分子量

1161.2 g/mol

IUPAC名

[(3S,6S,9S,12R,15S,18S,20R)-9-(4-aminobutyl)-3-benzyl-12-(1H-indol-3-ylmethyl)-2,5,8,11,14,17-hexaoxo-15-phenyl-6-[(4-phenylmethoxyphenyl)methyl]-1,4,7,10,13,16-hexazabicyclo[16.3.0]henicosan-20-yl] N-(2-aminoethyl)carbamate;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C58H66N10O9.C2HF3O2/c59-27-13-12-22-46-52(69)64-47(30-38-23-25-42(26-24-38)76-36-39-16-6-2-7-17-39)53(70)66-49(31-37-14-4-1-5-15-37)57(74)68-35-43(77-58(75)61-29-28-60)33-50(68)55(72)67-51(40-18-8-3-9-19-40)56(73)65-48(54(71)63-46)32-41-34-62-45-21-11-10-20-44(41)45;3-2(4,5)1(6)7/h1-11,14-21,23-26,34,43,46-51,62H,12-13,22,27-33,35-36,59-60H2,(H,61,75)(H,63,71)(H,64,69)(H,65,73)(H,66,70)(H,67,72);(H,6,7)/t43-,46+,47+,48-,49+,50+,51+;/m1./s1

InChIキー

REVVFYZEISKUMT-QKXVGOHISA-N

異性体SMILES

C1[C@H](CN2[C@@H]1C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C2=O)CC3=CC=CC=C3)CC4=CC=C(C=C4)OCC5=CC=CC=C5)CCCCN)CC6=CNC7=CC=CC=C76)C8=CC=CC=C8)OC(=O)NCCN.C(=O)(C(F)(F)F)O

SMILES

C1C(CN2C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C2=O)CC3=CC=CC=C3)CC4=CC=C(C=C4)OCC5=CC=CC=C5)CCCCN)CC6=CNC7=CC=CC=C76)C8=CC=CC=C8)OC(=O)NCCN

正規SMILES

C1C(CN2C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C2=O)CC3=CC=CC=C3)CC4=CC=C(C=C4)OCC5=CC=CC=C5)CCCCN)CC6=CNC7=CC=CC=C76)C8=CC=CC=C8)OC(=O)NCCN.C(=O)(C(F)(F)F)O

外観

Solid powder

その他のCAS番号

396091-73-9

ピクトグラム

Irritant; Health Hazard; Environmental Hazard

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>2 years if stored properly

溶解性

Soluble in water.

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

cyclo((4R)-4-(2-aminoethylcarbamoyloxy)-L-prolyl-L-phenylglycyl-d-tryptophyl-L-lysyl-4-o-benzyl-L-tyrosyl-L-phenylalanyl-)
pasireotide
SOM 230
SOM-230
SOM230

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pasireotide
Reactant of Route 2
Pasireotide
Reactant of Route 3
Pasireotide
Reactant of Route 4
Pasireotide
Reactant of Route 5
Pasireotide
Reactant of Route 6
Pasireotide

Q & A

Q1: What is Pasireotide and how does it work?

A: Pasireotide (formerly known as SOM230) is a synthetic analog of somatostatin, a naturally occurring hormone that inhibits the release of various hormones, including growth hormone (GH) [, , , ]. Unlike first-generation somatostatin analogs (SSAs) like Octreotide and Lanreotide, which primarily target the somatostatin receptor subtype 2 (SSTR2), Pasireotide binds with high affinity to SSTR1, 2, 3, and 5 [, , , , , ]. This broader binding profile contributes to its distinct pharmacological properties.

Q2: How does Pasireotide's binding to different SSTR subtypes impact its activity?

A: The superior efficacy of Pasireotide compared to first-generation SSAs is attributed to its high affinity for SSTR5 [, ]. Research suggests that SSTR5 activation plays a crucial role in suppressing GH secretion [, , ]. In corticotroph cells, Pasireotide's action is mainly mediated through SSTR5, while its effect on SSTR2 is considered negligible []. This is in contrast to Octreotide, which primarily targets SSTR2 [, ].

Q3: What are the downstream effects of Pasireotide binding to SSTRs?

A: Pasireotide binding to SSTRs triggers a cascade of intracellular events, ultimately leading to the inhibition of hormone release [, ]. This includes:

  • Inhibition of adenylate cyclase activity: Leading to reduced intracellular cyclic adenosine monophosphate (cAMP) levels [, ].
  • Activation of phosphotyrosine phosphatases: Resulting in the dephosphorylation and inactivation of signaling molecules involved in hormone secretion [, ].
  • Inhibition of intracellular calcium mobilization: Further suppressing hormone release [, ].

Q4: What is the molecular formula and weight of Pasireotide?

A4: Unfortunately, the provided research papers do not explicitly state the molecular formula and weight of Pasireotide. To obtain this information, you would need to consult resources like the drug's monograph, chemical databases, or manufacturer information.

Q5: Is there any spectroscopic data available for Pasireotide?

A5: The provided research papers primarily focus on the clinical and pharmacological aspects of Pasireotide. Spectroscopic data, such as infrared (IR), nuclear magnetic resonance (NMR), or mass spectrometry (MS) spectra, are not provided in these papers.

Q6: What conditions is Pasireotide used to treat?

A6: Pasireotide is approved for the treatment of:

  • Acromegaly: A hormonal disorder caused by excessive GH secretion [, , , , , ]. Pasireotide is indicated for patients who have inadequate response or intolerance to first-generation SSAs [, , , , ].
  • Cushing's Disease: A condition characterized by prolonged exposure to high levels of the hormone cortisol [, , , , ]. Pasireotide is an option for patients who are not eligible for surgery or have persistent/recurrent disease after surgery [, , ].

Q7: How effective is Pasireotide in treating acromegaly?

A: Clinical trials have shown that Pasireotide effectively controls GH and IGF-1 levels in patients with acromegaly [, , , , ]. In a head-to-head trial, Pasireotide demonstrated superior efficacy compared to Octreotide LAR in achieving biochemical control (defined as GH <2.5 μg/L and normal IGF-1) [].

Q8: How does the efficacy of Pasireotide compare in patients with different baseline GH levels?

A: In a Phase 3b open-label study, Pasireotide achieved biochemical control (mGH <1 μg/L and IGF-1 2.5 μg/L []. This suggests that patients with lower baseline GH levels might respond better to Pasireotide [].

Q9: How does Pasireotide compare to first-generation SSAs in controlling tumor size in acromegaly?

A: While both Pasireotide and first-generation SSAs can reduce tumor volume in acromegaly, Pasireotide has shown a greater tumor shrinkage effect in some studies [, , ]. This is likely due to its broader SSTR binding profile and the potential involvement of SSTR5 in mediating antiproliferative effects [, , ].

Q10: What are the common side effects of Pasireotide?

A10: The most common side effects of Pasireotide include:

  • Hyperglycemia: Due to its inhibitory effects on insulin secretion [, , , , , ].
  • Gastrointestinal disturbances: Such as nausea, diarrhea, abdominal pain, and flatulence [, , , , , ].
  • Injection site reactions: This is more common with subcutaneous administration [, , ].

Q11: How is Pasireotide-induced hyperglycemia managed?

A11: Management of Pasireotide-induced hyperglycemia typically involves:

  • Monitoring blood glucose levels: Close monitoring allows for timely intervention [, , , ].
  • Lifestyle modifications: Dietary changes and exercise can help regulate blood glucose [, , ].
  • Antidiabetic medications: Metformin alone or in combination with other oral antidiabetic agents or insulin may be required [, , , , ].

Q12: What factors might predict the development of Pasireotide-induced hyperglycemia?

A12: Research suggests that several factors might increase the risk of developing hyperglycemia with Pasireotide, including:

  • Older age: Older patients might be more susceptible [, , , ].
  • Pre-existing diabetes or prediabetes: Those with pre-existing glucose metabolism issues have a higher risk [, , , ].
  • Higher baseline HbA1c and fasting plasma glucose: Elevated baseline levels might indicate increased susceptibility [, , , ].

Q13: Does the risk of Pasireotide-induced hyperglycemia worsen over time?

A: A real-world observational study (NCT02310269) found a lower incidence of hyperglycemia in patients who continued Pasireotide from a previous trial compared to those newly initiated on the drug []. This suggests that with appropriate management at the onset, Pasireotide-induced hyperglycemia might not necessarily worsen over time [].

Q14: Are there known mechanisms of resistance to Pasireotide?

A14: While Pasireotide offers a therapeutic advantage in some cases of resistance to first-generation SSAs, resistance mechanisms can still occur. Some factors associated with Pasireotide resistance include:

  • Low or absent SSTR5 expression: As SSTR5 is a primary target of Pasireotide, its downregulation or absence can lead to resistance [, , ].
  • Specific USP8 mutations: Mutations in the ubiquitin specific peptidase 8 (USP8) gene, commonly found in ACTH-secreting pituitary tumors, can influence Pasireotide responsiveness []. For instance, the S718del and C40-USP8 mutations have been associated with a lack of response to Pasireotide [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。